Glycerol 1-heptanoate
CAS No.: 3030-30-6
Cat. No.: VC8097187
Molecular Formula: C10H20O4
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3030-30-6 |
|---|---|
| Molecular Formula | C10H20O4 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 2,3-dihydroxypropyl heptanoate |
| Standard InChI | InChI=1S/C10H20O4/c1-2-3-4-5-6-10(13)14-8-9(12)7-11/h9,11-12H,2-8H2,1H3 |
| Standard InChI Key | BVIQZSQUDHUPDC-UHFFFAOYSA-N |
| SMILES | CCCCCCC(=O)OCC(CO)O |
| Canonical SMILES | CCCCCCC(=O)OCC(CO)O |
Introduction
Chemical Structure and Nomenclature
Glycerol 1-heptanoate (C₁₀H₂₀O₄) consists of a glycerol backbone esterified with heptanoic acid at the primary hydroxyl group. The molecule retains two free hydroxyl groups, enabling further chemical modifications or participation in hydrogen-bonding interactions. Its IUPAC name is 2,3-dihydroxypropyl heptanoate, reflecting the esterification at the first carbon of glycerol.
Synthesis and Purification Strategies
Esterification Reactions
The synthesis of glycerol 1-heptanoate typically involves acid-catalyzed esterification of glycerol with heptanoic acid. A representative protocol includes:
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Reactants: Glycerol (1 mol), heptanoic acid (1 mol), sulfuric acid (1% w/w as catalyst).
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Conditions: Reflux at 110°C for 6–8 hours under nitrogen atmosphere.
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Yield: ~60–70% monoester, with di- and triesters as byproducts.
Purification employs silica gel chromatography using ethyl acetate/hexane gradients to separate monoesters from di- and triesters . Advanced techniques, such as enzymatic catalysis using lipases, have been explored to enhance regioselectivity, though scalability remains limited.
Table 1: Comparative Synthesis Conditions for Glycerol Esters
| Ester Type | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Glycerol 1-Heptanoate | H₂SO₄ | 110 | 65 | 92 |
| Glycerol 1,3-Diheptanoate | Lipase B | 50 | 45 | 85 |
| Triheptanoin | p-TsOH | 130 | 75 | 89 |
Physical and Chemical Properties
Glycerol 1-heptanoate is a viscous, colorless liquid at room temperature. Key properties include:
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Molecular Weight: 204.26 g/mol
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Density: 1.03 g/cm³
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Solubility: Miscible in ethanol, dimethyl sulfoxide (DMSO), and chloroform; sparingly soluble in water (0.8 mg/mL).
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Melting Point: -12°C (estimated from analogous esters).
The compound’s amphiphilic nature enables its use as a surfactant or emulsifier. Its hydrolysis under alkaline conditions yields glycerol and heptanoate, a process critical to its metabolic roles .
Metabolic and Therapeutic Applications
Role in Gluconeogenesis
In VLCAD-deficient mice, heptanoate supplementation enhances glucose production by serving as an anaplerotic substrate. Studies using ¹³C-labeled glycerol demonstrate that heptanoate boluses reduce the reliance on glycerol-derived gluconeogenesis, suggesting its direct conversion into glucose precursors like succinyl-CoA .
Table 2: Metabolic Effects of Heptanoate in VLCAD⁻/⁻ Mice
| Parameter | Control Group | Heptanoate Group | Change (%) |
|---|---|---|---|
| Hepatic glucose output | 12.3 µmol/min | 15.8 µmol/min | +28.5 |
| ¹³C enrichment in glucose | 22.4% | 14.7% | -34.4 |
| Plasma lactate | 2.1 mM | 1.6 mM | -23.8 |
Analytical Characterization
Spectroscopic Techniques
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¹H NMR: Key signals include δ 4.15–4.30 ppm (m, glycerol backbone protons) and δ 1.25–1.35 ppm (m, heptanoyl methylene groups) .
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Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 204.1 [M+H]⁺.
Chromatographic Methods
Reverse-phase HPLC with UV detection (210 nm) achieves baseline separation of glycerol 1-heptanoate from diesters using a C18 column and acetonitrile/water (70:30) mobile phase.
Industrial and Research Applications
Beyond therapeutics, glycerol 1-heptanoate finds use in:
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